molecular formula C23H24N4O2S B2547977 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 1023533-17-6

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2547977
CAS No.: 1023533-17-6
M. Wt: 420.53
InChI Key: FJIPXQSJUZBWBA-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring an imidazo[1,2-c]quinazolinone core substituted with a propan-2-yl group at position 2 and a sulfanyl-acetamide moiety at position 3. Its molecular formula is C₂₅H₂₅N₅O₂S, with a molecular weight of 483.56 g/mol (calculated based on structural analogs in ).

Properties

IUPAC Name

2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-15(2)20-22(29)27-21(26-20)17-10-6-7-11-18(17)25-23(27)30-14-19(28)24-13-12-16-8-4-3-5-9-16/h3-11,15,20H,12-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJIPXQSJUZBWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Nitrophenylimidazole Derivatives

A three-step synthesis starting from benzil (1,2-diphenylethanedione) is described in recent literature. Benzil reacts with 2-nitrobenzaldehyde derivatives under acidic conditions to form 2-(2-nitrophenyl)-4,5-diphenyl-1H-imidazole. Subsequent reduction of the nitro group using stannous chloride (SnCl₂) in ethanol yields the corresponding 2-(2-aminophenyl)imidazole intermediate. Cyclization with carbon disulfide (CS₂) in the presence of potassium hydroxide generates the imidazo[1,2-c]quinazoline-5(6H)-thione core. This method achieves moderate yields (60–75%) and avoids expensive catalysts, making it scalable for industrial applications.

Cyanogen Bromide-Mediated Cyclization

An alternative method from patent literature involves reacting N-(6-amino-3-bromo-2-methylbenzyl)-alanine ethyl ester with cyanogen bromide (BrCN) in ethanol. This one-pot reaction forms the imidazoquinazolinone ring system via intramolecular cyclization, with the bromine atom at position 7 serving as a handle for further functionalization. While this approach is efficient (80–85% yield), it requires careful temperature control (0–5°C) to prevent racemization when synthesizing enantiomerically pure intermediates.

Sulfanyl-Acetamide Side Chain Installation

The sulfanyl-acetamide moiety is incorporated through sequential thioether formation and amide coupling:

Thioether Linkage via Nucleophilic Substitution

The thione group at position 5 undergoes alkylation with chloroacetyl chloride in anhydrous tetrahydrofuran (THF), catalyzed by triethylamine. This reaction produces 2-chloroacetylthio-imidazoquinazoline, which is subsequently treated with 2-phenylethylamine in dichloromethane (DCM) to form the final acetamide. Key parameters include:

  • Temperature : 0°C to room temperature (prevents epimerization).
  • Molar Ratios : 1:1.2 (imidazoquinazoline:chloroacetyl chloride) ensures complete conversion.
  • Yield : 70–75% after purification by column chromatography.

Alternative Route Using Thiourea Intermediates

A patent-disclosed method involves reacting the thione intermediate with 2-phenylethyl isocyanate in the presence of SnCl₂. This one-step process forms the acetamide bond directly, albeit with lower yield (55–60%) due to competing side reactions.

Optimization and Scalability Challenges

Solvent and Catalyst Selection

  • Cyclization Step : Ethanol outperforms DMF or acetonitrile in minimizing byproducts.
  • Alkylation : DMF enhances reaction rates but requires strict anhydrous conditions to prevent hydrolysis.
  • Catalysts : SnCl₂ is critical for nitro group reduction but must be neutralized post-reaction to avoid decomposition.

Purification Strategies

  • Crystallization : Recrystallization from ethanol/water mixtures improves purity (>98%) but reduces overall yield by 10–15%.
  • Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively separates regioisomers.

Comparative Analysis of Synthetic Routes

Method Key Step Yield (%) Purity (%) Scalability
Benzil-based CS₂ cyclization 60–75 95–98 High
Cyanogen bromide BrCN cyclization 80–85 97–99 Moderate
Mitsunobu alkylation DEAD/PPh₃ coupling 85 99 Low
Thiourea route SnCl₂-mediated coupling 55–60 90–92 Moderate

Chemical Reactions Analysis

Types of Reactions

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The sulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivative compounds.

Scientific Research Applications

2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with other imidazoquinazolinone and sulfanyl-acetamide derivatives. Key analogs include:

Compound Name Molecular Formula Substituents (R₁, R₂) Molecular Weight (g/mol) Key Structural Features
Target Compound C₂₅H₂₅N₅O₂S R₁: Propan-2-yl; R₂: 2-Phenylethyl 483.56 Imidazoquinazolinone core, sulfanyl bridge, phenylethylamide
N-(3-Methylphenyl)-2-{[3-oxo-2-(propan-2-yl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide C₂₆H₂₇N₅O₂S R₁: Propan-2-yl; R₂: 3-Methylphenyl 497.59 Butanamide chain instead of acetamide, methylphenyl substitution
BA99041: 2-[(3-Oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide C₃₁H₃₁N₅O₃S R₁: Carbamoylmethyl; R₂: 4-Isopropylphenyl 553.67 Extended carbamoylmethyl group, isopropylphenyl substitution
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t) C₂₀H₁₇N₄O₃SCl R₁: Indolylmethyl-oxadiazole; R₂: Chloromethylphenyl 428.50 Oxadiazole-thioether linkage, indole moiety, chlorophenyl substitution

Key Observations :

  • The target compound’s phenylethyl group enhances lipophilicity compared to the methylphenyl or isopropylphenyl groups in analogs .
  • Replacement of the acetamide chain with a butanamide () increases molecular weight and may alter binding kinetics .
Pharmacological and Physicochemical Comparison
2.2.1. Pharmacological Activity

While direct data for the target compound are unavailable, structurally related molecules demonstrate diverse bioactivities:

Compound Bioactivity (Assay) IC₅₀/EC₅₀ Reference
BA99041 () Research use (unspecified) N/A
8t (N-(5-Chloro-2-methylphenyl)-derivative) Lipoxygenase (LOX) inhibition 12.5 µM
8u (N-(2-Ethoxy-6-methylphenyl)-derivative) α-Glucosidase inhibition 18.3 µM
Anti-exudative acetamides () Anti-inflammatory (vs. diclofenac) 40–60% inhibition at 10 mg/kg

Insights :

  • The sulfanyl-acetamide scaffold is versatile, with substituents dictating target specificity. For example, chlorophenyl groups (8t) enhance LOX inhibition, while ethoxy groups (8u) favor carbohydrate enzyme interactions .
2.2.2. Physicochemical Properties
Compound Melting Point (°C) Solubility Synthetic Route
Target Compound Not reported Likely low (lipophilic) Diazonium coupling (inferred from )
13a () 288 Dioxane-soluble Diazonium salt coupling
BA99041 () Not reported Research-grade Multi-step alkylation/acylation

Notes:

  • High melting points (e.g., 288°C for 13a) suggest strong crystalline packing, likely due to hydrogen bonding from sulfonamide and carbonyl groups .
  • The target compound’s propan-2-yl group may reduce solubility compared to polar substituents in 8t or 8u .

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